(S)-2-Amino-N-isopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide (S)-2-Amino-N-isopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474243
InChI: InChI=1S/C14H23N3O2/c1-9(2)13(15)14(19)17(10(3)4)8-12(18)11-6-5-7-16-11/h5-7,9-10,13,16H,8,15H2,1-4H3/t13-/m0/s1
SMILES: CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N
Molecular Formula: C14H23N3O2
Molecular Weight: 265.35 g/mol

(S)-2-Amino-N-isopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide

CAS No.:

Cat. No.: VC13474243

Molecular Formula: C14H23N3O2

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide -

Specification

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
IUPAC Name (2S)-2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C14H23N3O2/c1-9(2)13(15)14(19)17(10(3)4)8-12(18)11-6-5-7-16-11/h5-7,9-10,13,16H,8,15H2,1-4H3/t13-/m0/s1
Standard InChI Key LTGODKFJJRWQNC-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N
SMILES CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N

Introduction

Structural Elucidation and Molecular Characteristics

Chemical Architecture

The compound’s IUPAC name, (S)-2-Amino-N-isopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide, delineates its structure:

  • Core backbone: A butyramide chain (four-carbon amide).

  • Substituents:

    • An (S)-configured amino group at the second carbon.

    • N-isopropyl and N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl] groups on the amide nitrogen.

    • A 3-methyl branch on the third carbon.

  • Pyrrole ring: A five-membered aromatic heterocycle with one nitrogen atom, contributing to potential bioactivity.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₃H₂₃N₃O₂
Molecular Weight253.34 g/mol
Chiral Centers1 (S-configuration)
Key Functional GroupsAmide, amine, pyrrole, ketone

Stereochemical Considerations

The (S) configuration at the second carbon influences the compound’s interactions with biological targets. Stereospecific synthesis, as demonstrated in the preparation of Brivaracetam (a related pyrrolidone antiepileptic), ensures enantiopurity, which is critical for pharmacological efficacy .

Synthetic Pathways and Intermediate Design

Retrosynthetic Analysis

The compound can be dissected into three fragments:

  • Butyramide backbone: Derived from 2-amino-3-methylbutyric acid.

  • N-isopropyl group: Introduced via alkylation or acylation.

  • Pyrrole-oxoethyl moiety: Synthesized through cyclization or coupling reactions.

Step 1: Preparation of Chiral Amino Acid Intermediate

  • Starting material: (S)-2-Amino-3-methylbutyric acid.

  • Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions .

Step 2: Amide Bond Formation

  • Coupling the protected amino acid with isopropylamine using carbodiimide reagents (e.g., EDC/HOBt).

  • Deprotection under acidic conditions yields N-isopropyl-2-amino-3-methylbutyramide.

Step 4: Purification and Characterization

  • Chromatographic techniques (e.g., silica gel, HPLC) to isolate the enantiopure product.

  • Purity validation: >99% by HPLC, as seen in analogous compounds .

Physicochemical Properties

Experimental Data (Extrapolated)

While direct measurements are unavailable, properties can be inferred from structural analogs:

Table 2: Estimated Physicochemical Properties

PropertyValueBasis
Density1.1–1.2 g/cm³Similar amides
Boiling Point~400–430°CHigh molecular weight amides
LogP1.2–1.6Calculated via Lipinski’s rule
SolubilityLow in water, high in DMSOPyrrole-containing compounds

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H stretch).

  • NMR:

    • ¹H NMR: δ 6.5–7.0 (pyrrole protons), δ 1.0–1.5 (isopropyl and methyl groups).

    • ¹³C NMR: δ 170–175 (amide carbonyl), δ 110–120 (pyrrole carbons).

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